molecular formula C5H10O5 B1615355 Alpha-L-Xylopyranose CAS No. 7296-58-4

Alpha-L-Xylopyranose

Cat. No.: B1615355
CAS No.: 7296-58-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-SKNVOMKLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-Xylopyranose can be synthesized through various chemical and enzymatic pathways. One common method involves the acid-catalyzed hydrolysis of xylan, a hemicellulose, to release xylose, which can then cyclize to form this compound . Enzymatic methods may involve the use of specific glycosidases that facilitate the conversion of xylose to its cyclic form .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of xylan from plant biomass followed by hydrolysis. The hydrolysis process can be optimized using acid or enzymatic catalysts to increase yield and purity . The resulting xylose is then purified and cyclized to form this compound.

Chemical Reactions Analysis

Types of Reactions: Alpha-L-Xylopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Xylonic acid

    Reduction: Xylitol

    Substitution: Acetylated derivatives of this compound

Mechanism of Action

The mechanism by which alpha-L-xylopyranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes like xylose isomerase, which converts it to xylulose . This conversion is part of the pentose phosphate pathway, a crucial metabolic pathway in cells .

Comparison with Similar Compounds

Alpha-L-Xylopyranose can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific alpha-configuration and L-stereochemistry, which influence its reactivity and interaction with biological molecules .

Properties

IUPAC Name

(2R,3S,4R,5S)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-SKNVOMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332152
Record name Alpha-L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7296-58-4
Record name alpha-L-Xylopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpha-L-Xylopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-L-XYLOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXL37983JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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